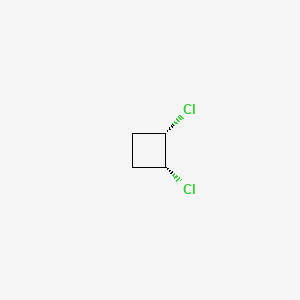
cis-1,2-Dichlorocyclobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-1,2-Dichlorocyclobutane: is a chemical compound with the molecular formula C4H6Cl2 It is a type of cycloalkane, specifically a disubstituted cyclobutane, where two chlorine atoms are attached to adjacent carbon atoms in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-1,2-Dichlorocyclobutane can be synthesized through the chlorination of cyclobutene. One common method involves the addition of chlorine to cyclobutene in the presence of a catalyst, such as iron(III) chloride, under controlled conditions to ensure the cis configuration of the product .
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale chlorination reactors where cyclobutene is reacted with chlorine gas. The reaction is carefully monitored to maintain the desired cis configuration and to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: cis-1,2-Dichlorocyclobutane undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Elimination Reactions: It can undergo elimination reactions to form cyclobutene or other alkenes.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Major Products:
Substitution: Products depend on the nucleophile used, such as alcohols, amines, or thiols.
Elimination: Cyclobutene or other alkenes.
Oxidation: Various oxidized derivatives depending on the conditions.
Reduction: Reduced forms of cyclobutane derivatives.
Scientific Research Applications
cis-1,2-Dichlorocyclobutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-1,2-dichlorocyclobutane involves its interaction with various molecular targets and pathways. In substitution reactions, the chlorine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific pathways and targets depend on the type of reaction and the conditions used .
Comparison with Similar Compounds
cis-1,2-Dibromocyclobutane: Similar in structure but with bromine atoms instead of chlorine.
trans-1,2-Dichlorocyclobutane: The chlorine atoms are in a trans configuration.
cis-1,3-Dichlorocyclobutane: Chlorine atoms are attached to the first and third carbon atoms in a cis configuration
Uniqueness: cis-1,2-Dichlorocyclobutane is unique due to its specific cis configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other similar compounds. This configuration affects its reactivity, stability, and interactions with other molecules, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
13372-19-5 |
|---|---|
Molecular Formula |
C4H6Cl2 |
Molecular Weight |
124.992 |
IUPAC Name |
(1S,2R)-1,2-dichlorocyclobutane |
InChI |
InChI=1S/C4H6Cl2/c5-3-1-2-4(3)6/h3-4H,1-2H2/t3-,4+ |
InChI Key |
MPWHMPULOPKVDQ-ZXZARUISSA-N |
SMILES |
C1CC(C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


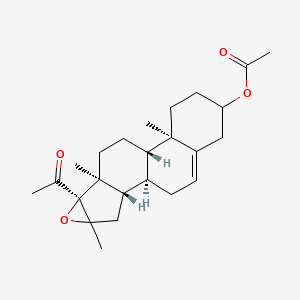
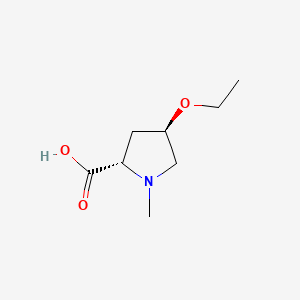
![(5Z)-3-methyl-5-[[(1R,4S,7R)-4,8,8-trimethyl-9-tricyclo[5.2.2.01,5]undec-5-enyl]methylidene]furan-2-one](/img/structure/B576838.png)
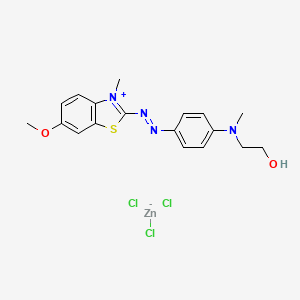
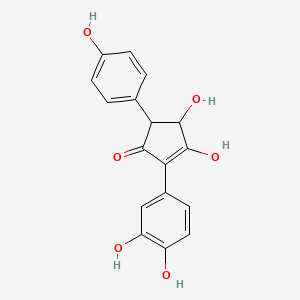

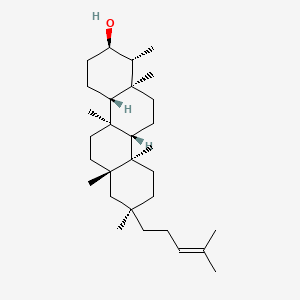
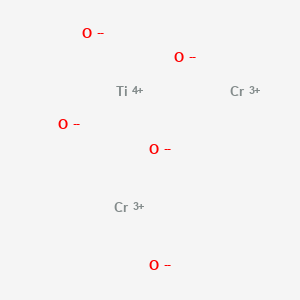

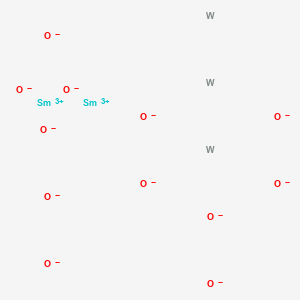
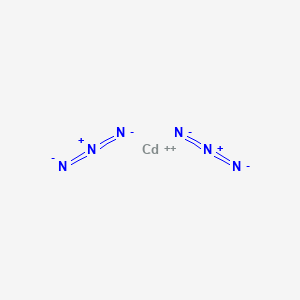
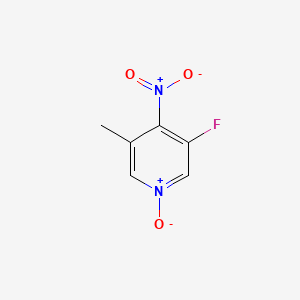
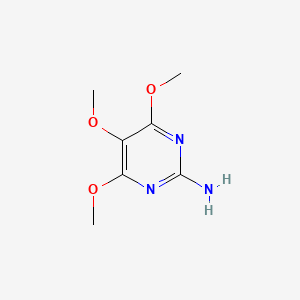
![(5S,8S,9S,10S,13S,14S)-10,13-dimethyl-2,3,4,5,7,8,9,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-6,11-dione](/img/structure/B576858.png)
